2-Hydrazinyl-6-methoxy-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound belonging to the quinoline family. It has the molecular formula C11H13N3O and a molar mass of 203.24 g/mol . This compound is widely used in various scientific experiments due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methoxy-3-methylquinoline typically involves the reaction of 6-methoxy-3-methylquinoline with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves bulk synthesis and purification, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-methoxy-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines .
Scientific Research Applications
2-Hydrazinyl-6-methoxy-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-methoxy-3-methylquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-6-methoxyquinoline
- 2-Hydrazinyl-3-methylquinoline
- 6-Methoxy-3-methylquinoline
Uniqueness
2-Hydrazinyl-6-methoxy-3-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group at the 2-position and methoxy group at the 6-position make it particularly useful in various synthetic and research applications .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(6-methoxy-3-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
InChI Key |
JXSRDDMZTRVDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)N=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.